molecular formula C13H14O8P2 B10757573 4-Phosphonooxy-phenyl-methyl-[4-phosphonooxy]benzen

4-Phosphonooxy-phenyl-methyl-[4-phosphonooxy]benzen

Cat. No.: B10757573
M. Wt: 360.19 g/mol
InChI Key: LGSCVLKUKMBYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-PHOSPHONOOXY-PHENYL-METHYL-[4-PHOSPHONOOXY]BENZEN is an organic compound belonging to the class of diphenylmethanes. These compounds contain a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups . The compound is characterized by the presence of phosphonooxy groups attached to the phenyl rings, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of 4-PHOSPHONOOXY-PHENYL-METHYL-[4-PHOSPHONOOXY]BENZEN involves several steps. The primary synthetic route includes the reaction of phenylmethanol with phosphoric acid to introduce the phosphonooxy groups. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the proper formation of the desired product . Industrial production methods may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

4-PHOSPHONOOXY-PHENYL-METHYL-[4-PHOSPHONOOXY]BENZEN undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can lead to the formation of different phosphine derivatives.

    Substitution: The phosphonooxy groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-PHOSPHONOOXY-PHENYL-METHYL-[4-PHOSPHONOOXY]BENZEN has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-PHOSPHONOOXY-PHENYL-METHYL-[4-PHOSPHONOOXY]BENZEN involves its interaction with specific molecular targets. One known target is the tyrosine-protein phosphatase non-receptor type 1, where the compound acts by inhibiting the enzyme’s activity. This inhibition can affect various cellular pathways and processes, leading to its observed effects .

Comparison with Similar Compounds

4-PHOSPHONOOXY-PHENYL-METHYL-[4-PHOSPHONOOXY]BENZEN is unique due to its specific structure and the presence of phosphonooxy groups. Similar compounds include other diphenylmethanes and phenyl phosphates, such as:

    Diphenylmethane: The parent compound without the phosphonooxy groups.

    Phenyl phosphate: A simpler compound with a single phosphonooxy group attached to a phenyl ring.

The uniqueness of this compound lies in its dual phosphonooxy substitution, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H14O8P2

Molecular Weight

360.19 g/mol

IUPAC Name

[4-[(4-phosphonooxyphenyl)methyl]phenyl] dihydrogen phosphate

InChI

InChI=1S/C13H14O8P2/c14-22(15,16)20-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)21-23(17,18)19/h1-8H,9H2,(H2,14,15,16)(H2,17,18,19)

InChI Key

LGSCVLKUKMBYNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)OP(=O)(O)O)OP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.